molecular formula C22H28N2O4 B2786482 3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide CAS No. 1797344-61-6

3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide

Cat. No.: B2786482
CAS No.: 1797344-61-6
M. Wt: 384.476
InChI Key: DAFITALYLCMTMZ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methoxy groups on the phenyl rings and a pyrrolidine ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-(2,4-dimethoxyphenyl)propanoic acid with 4-(3-methoxypyrrolidin-1-yl)aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may investigate the biological activity of the compound and its derivatives, including potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dimethoxyphenyl)-N-(4-aminophenyl)propanamide: Lacks the pyrrolidine ring, which may affect its biological activity and chemical reactivity.

    3-(2,4-dimethoxyphenyl)-N-(4-(2-methoxypyrrolidin-1-yl)phenyl)propanamide: Similar structure but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

The presence of both methoxy groups and a pyrrolidine ring in 3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide makes it unique compared to its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-10-4-16(21(14-19)28-3)5-11-22(25)23-17-6-8-18(9-7-17)24-13-12-20(15-24)27-2/h4,6-10,14,20H,5,11-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFITALYLCMTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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